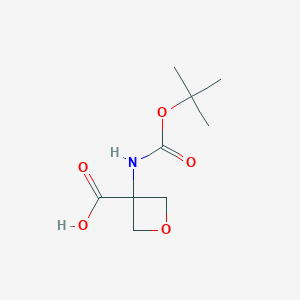

3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid

Description

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5/c1-8(2,3)15-7(13)10-9(6(11)12)4-14-5-9/h4-5H2,1-3H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIINBAWOESLQTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717775 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]oxetane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159736-25-0 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]oxetane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Boc-amino)oxetane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Boc-Protected 3-Aminooxetane-3-Carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Oxetane Scaffolds in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valuable scaffold in modern medicinal chemistry.[1] Its unique stereoelectronic properties—imparting polarity, metabolic stability, and improved aqueous solubility—make it an attractive bioisostere for commonly used groups like gem-dimethyl and carbonyl moieties.[2] By replacing these groups, medicinal chemists can fine-tune the physicochemical profiles of drug candidates, often leading to enhanced pharmacokinetic and pharmacodynamic properties.[1][2]

At the heart of this chemical toolbox is 3-aminooxetane-3-carboxylic acid, a constrained, non-proteinogenic amino acid. This molecule serves as a rigid scaffold, allowing for the precise spatial presentation of pharmacophoric elements. Protecting the amino group with a tert-butyloxycarbonyl (Boc) group is a critical step in its synthetic utility. The Boc group is renowned for its stability under a wide range of nucleophilic and basic conditions, yet it can be readily removed under mild acidic conditions, making it an ideal protecting group for multi-step syntheses and peptide chemistry.[3][4]

This guide provides an in-depth examination of a robust and field-proven synthetic route to Boc-protected 3-aminooxetane-3-carboxylic acid, starting from the commercially available oxetan-3-one. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights grounded in established chemical principles.

Core Synthetic Strategy: A Multi-Step Pathway via Strecker Synthesis

The most direct and efficient pathway to the target molecule begins with oxetan-3-one and leverages a modified Strecker synthesis. This classical reaction provides a powerful method for the formation of α-amino nitriles from ketones, which are then hydrolyzed to the corresponding α-amino acids. The overall workflow is designed to manage the sensitivities of the oxetane ring, particularly its potential for ring-opening under harsh acidic conditions.[5][6]

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Strecker Synthesis of 3-(Dibenzylamino)oxetane-3-carbonitrile

Causality and Experimental Rationale: The Strecker synthesis is initiated by the reaction of a ketone with a cyanide source and an amine. In this optimized protocol, we utilize dibenzylamine as the amine component and trimethylsilyl cyanide (TMSCN) as a safe and effective cyanide source.[5] Dibenzylamine is chosen for several reasons: it is a secondary amine that readily forms the intermediate iminium ion, and the resulting N-benzyl groups can be easily removed in a subsequent step via catalytic hydrogenolysis. This two-step protection-deprotection strategy is often more reliable than attempting a direct Strecker reaction with ammonia or its equivalents, which can be less efficient.

Detailed Experimental Protocol:

-

To a solution of oxetan-3-one (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add dibenzylamine (1.05 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product, 3-(dibenzylamino)oxetane-3-carbonitrile, can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

| Reagent/Parameter | Quantity/Value | Purpose |

| Oxetan-3-one | 1.0 eq | Starting ketone |

| Dibenzylamine | 1.05 eq | Amine source |

| Trimethylsilyl cyanide (TMSCN) | 1.1 eq | Cyanide source |

| Dichloromethane (DCM) | ~0.5 M | Solvent |

| Temperature | 0 °C to RT | Controls reaction rate |

| Reaction Time | 12-18 hours | For reaction completion |

Step 2: Hydrolysis and Deprotection to 3-Aminooxetane-3-carboxylic acid

Causality and Experimental Rationale: This step accomplishes two critical transformations: the hydrolysis of the nitrile to a carboxylic acid and the removal of the N-benzyl protecting groups. Strong acidic conditions (e.g., concentrated HCl) are required to drive the complete hydrolysis of the sterically hindered tertiary nitrile. While the oxetane ring is susceptible to cleavage under strongly acidic conditions, the reaction proceeds effectively under controlled heating.[5] Following hydrolysis, the benzyl groups are cleaved via catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation, which proceeds cleanly under a hydrogen atmosphere.

Detailed Experimental Protocol:

-

The crude 3-(dibenzylamino)oxetane-3-carbonitrile (1.0 eq) is suspended in concentrated hydrochloric acid (6 M, ~2.0 M solution).

-

The mixture is heated to reflux (or 100 °C) and stirred vigorously for 24-48 hours. Monitor the reaction for the disappearance of the starting material.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the excess HCl.

-

The residue is dissolved in methanol (~0.2 M), and Pearlman's catalyst (or 10% Pd/C, ~10 mol%) is added.

-

The suspension is subjected to a hydrogen atmosphere (balloon or Parr shaker, 1-3 atm) and stirred at room temperature for 12-24 hours.

-

Upon completion of the debenzylation, the catalyst is carefully filtered off through a pad of Celite, and the filtrate is concentrated in vacuo.

-

The resulting crude 3-aminooxetane-3-carboxylic acid is typically obtained as a hydrochloride salt and can be purified by recrystallization or ion-exchange chromatography.

| Reagent/Parameter | Quantity/Value | Purpose |

| 3-(Dibenzylamino)oxetane-3-carbonitrile | 1.0 eq | Substrate |

| Concentrated HCl (6 M) | Excess | Reagent for nitrile hydrolysis |

| Temperature (Hydrolysis) | 100 °C | To drive hydrolysis |

| Palladium on Carbon (Pd/C) | ~10 mol% | Catalyst for hydrogenolysis |

| Hydrogen (H₂) | 1-3 atm | Reducing agent for debenzylation |

| Methanol | Solvent | Solvent for hydrogenation |

Step 3: N-Boc Protection

Causality and Experimental Rationale: The final step is the protection of the primary amine with the Boc group. The standard and most effective reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).[3][7] The reaction is performed under basic conditions to deprotonate the ammonium salt of the amino acid, allowing the free amine to act as a nucleophile. A mixture of an organic solvent (like THF or dioxane) and water is often used to dissolve both the amino acid and the Boc anhydride. A base such as sodium hydroxide or sodium carbonate is used to maintain the pH in the optimal range for the reaction.[7]

Caption: Experimental workflow for the Boc protection step.

Detailed Experimental Protocol:

-

Dissolve the crude 3-aminooxetane-3-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydroxide (2.5 eq, as a 1 M aqueous solution) dropwise to adjust the pH to ~10-11.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Once the reaction is complete, concentrate the mixture to remove the organic solvent.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a cold aqueous solution of sodium bisulfate (NaHSO₄) or citric acid.

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, Boc-3-aminooxetane-3-carboxylic acid.[8]

| Reagent/Parameter | Quantity/Value | Purpose |

| 3-Aminooxetane-3-carboxylic acid | 1.0 eq | Substrate |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 eq | Boc-protecting agent |

| Sodium Hydroxide (NaOH) | 2.5 eq | Base to deprotonate amine |

| Dioxane/Water | 1:1 v/v | Solvent system |

| Sodium Bisulfate (NaHSO₄) | As needed | For acidic workup |

| Reaction Time | 12-24 hours | For reaction completion |

Conclusion

The synthesis of Boc-protected 3-aminooxetane-3-carboxylic acid is a multi-step process that requires careful control of reaction conditions to ensure the integrity of the strained oxetane ring. The pathway detailed herein, utilizing a modified Strecker synthesis followed by hydrolysis, deprotection, and N-Boc protection, represents a reliable and scalable method. Each step is grounded in well-established organic chemistry principles, from the nucleophilic addition in the Strecker reaction to the catalytic hydrogenolysis for deprotection. The final product is a highly valuable building block for drug discovery programs, offering a unique three-dimensional scaffold to explore new chemical space and develop next-generation therapeutics.

References

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

3-Boc-Amino Oxetane-3-Carboxylic Acid. IndiaMART. Available at: [Link]

-

Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. Available at: [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Available at: [Link]

-

Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. National Institutes of Health. Available at: [Link]

-

Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids. ScienceDirect. Available at: [Link]

-

Synthesizing tertiary-butylesters of BOC-amino acids. Reddit. Available at: [Link]

-

3-Aminooxetane-3-carboxylic acid. MySkinRecipes. Available at: [Link]

-

Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Publications. Available at: [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 8. m.indiamart.com [m.indiamart.com]

3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic Acid: A Strategic Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid, a non-canonical amino acid derivative that has emerged as a high-value building block in contemporary drug discovery. We will dissect the unique structural and physicochemical properties conferred by the oxetane motif, detail a robust and validated protocol for its synthesis, and explore its strategic application in optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. This document is intended for medicinal chemists and drug development professionals seeking to leverage advanced molecular scaffolds to overcome common challenges in lead optimization, such as poor solubility, metabolic instability, and undesirable basicity.

The Strategic Imperative for 3D Scaffolds: The Rise of the Oxetane Moiety

The landscape of drug discovery is increasingly focused on challenging biological targets that necessitate a departure from traditional "flat" aromatic compounds towards molecules with greater three-dimensionality.[1] Saturated, sp³-rich scaffolds offer access to novel chemical space and can lead to improved target selectivity and superior physicochemical properties.[1] Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique combination of features.[2][3]

The value of the oxetane motif is rooted in its ability to act as a versatile modulator of molecular properties:

-

Polarity and Solubility: The ether oxygen introduces polarity without a significant increase in molecular weight, often serving as a hydrophilic surrogate for a gem-dimethyl group.[2][3][4] This can dramatically improve the aqueous solubility of a parent compound, a critical factor for oral bioavailability.[3][4]

-

Metabolic Stability: Oxetanes can block metabolically labile positions and have been shown to redirect metabolism away from cytochrome P450 (CYP450) pathways towards microsomal epoxide hydrolase (mEH).[5][6] This shift can mitigate the risk of drug-drug interactions and reduce potential hepatotoxicity.[5][6]

-

Basicity (pKa) Attenuation: The inductive electron-withdrawing effect of the oxetane oxygen significantly reduces the basicity of proximal amines.[1][3] Placing an oxetane ring adjacent to a basic nitrogen can lower its pKa, a powerful strategy for reducing off-target effects such as hERG channel inhibition and improving cell permeability.[3]

-

Structural Rigidity and Vectorial Display: The constrained four-membered ring acts as a rigid scaffold, locking relative substituent orientations and presenting them in well-defined three-dimensional vectors for optimal target engagement.

This compound is a quintessential embodiment of these principles. It provides the core oxetane advantages within a familiar amino acid framework, protected for immediate use in peptide synthesis or other coupling reactions, making it an exceptionally efficient tool for lead optimization campaigns.

Chemical Structure and Physicochemical Properties

The formal IUPAC name for the compound is This compound . Its structure is characterized by a central oxetane ring geminally substituted at the 3-position with a carboxylic acid and a tert-butoxycarbonyl (Boc) protected amine.

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 6. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Solubility and Stability of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic Acid

Introduction: The Strategic Value of Oxetane Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical properties is relentless. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for enhancing the "drug-like" characteristics of therapeutic candidates.[1][2] Its incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a unique three-dimensional architecture.[1][3][4][5] This guide focuses on a specific, highly functionalized building block: 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid .

This compound is of particular interest to researchers and drug development professionals for several reasons. It combines the beneficial properties of the oxetane core with the functionalities of a protected amino acid. The 3,3-disubstitution pattern is known to confer enhanced chemical stability to the oxetane ring, mitigating concerns about ring-opening that have historically limited the use of such motifs.[2][6] The tert-butoxycarbonyl (Boc) protecting group offers robust, acid-labile protection of the amino function, making it a versatile intermediate for peptide synthesis and other organic transformations.[][8]

This technical whitepaper provides a comprehensive analysis of the solubility and stability profiles of this compound. We will delve into the theoretical underpinnings of its expected properties, followed by detailed, field-proven experimental protocols to empower researchers to quantitatively assess its behavior in various environments. The causality behind experimental choices will be explained, ensuring that the described protocols serve as self-validating systems for generating reliable and reproducible data.

Part 1: Physicochemical and Structural Properties

The unique arrangement of functional groups in this compound dictates its behavior in solution and under stress. Understanding these individual components is key to predicting its overall properties.

The 3,3-Disubstituted Oxetane Core: A Bastion of Stability

The oxetane ring is a strained four-membered heterocycle. While this strain can imply reactivity, the substitution pattern is critical.[2] For 3,3-disubstituted oxetanes, the path for external nucleophiles to attack the C-O σ* antibonding orbital is sterically hindered by the substituents at the C3 position.[2] This structural feature imparts significant kinetic stability, particularly towards acid-catalyzed ring-opening, when compared to less substituted oxetanes.[2][9] While concentrated, strong acids can still force the ring to open, these compounds are generally stable under the aqueous pH conditions relevant to pharmaceutical development (pH 1-10).[9]

The Boc-Protecting Group: A Chemist's Switch

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy, prized for its stability and predictable reactivity.[1]

-

Base and Nucleophile Stability: The Boc group is exceptionally stable under basic conditions and resistant to a wide array of nucleophiles, a property that allows for orthogonal protection strategies in complex syntheses.[1][5][]

-

Acid Lability: Its defining characteristic is its clean and efficient removal under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][8][10] The mechanism involves the formation of a stable tert-butyl cation, which then typically forms isobutene and carbon dioxide, leaving the deprotected amine.[10] This lability is the primary anticipated degradation pathway for this molecule under acidic stress.

The Carboxylic Acid Moiety: The Driver of pH-Dependent Solubility

The carboxylic acid group is a key determinant of the molecule's aqueous solubility and its behavior in biological systems.[11]

-

pKa and Ionization: As a weak acid, its ionization state is pH-dependent. At pH values above its pKa, the carboxylic acid will be deprotonated to the highly polar carboxylate anion, which dramatically increases aqueous solubility.[11]

-

Hydrogen Bonding: Both the protonated and deprotonated forms can act as hydrogen bond acceptors, while the protonated form is also a hydrogen bond donor. This contributes to interactions with polar solvents.[12]

The interplay of these functional groups results in a molecule that is a solid at room temperature and is expected to have good solubility in common organic solvents like DMF and DMSO, with pH-dependent solubility in aqueous media.[6][13][14]

Part 2: Experimental Determination of Solubility

A precise understanding of a compound's solubility is critical for everything from designing reliable in vitro assays to developing effective formulations for in vivo studies.[15] We present protocols for both kinetic and thermodynamic solubility, as each provides distinct and valuable information for the drug development process.[16]

Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer. It is a high-throughput method ideal for early-stage discovery to quickly rank compounds.[16][17][18]

Methodology: Laser Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well microplate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to occur.[16]

-

Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the measured turbidity significantly exceeds the background, indicating the formation of a precipitate.

Causality: This method is termed "kinetic" because it does not measure the true equilibrium state. The compound is rapidly introduced from a supersaturated state (in the DMSO droplet) into the aqueous buffer, and precipitation occurs over a relatively short timeframe. It is a valuable proxy for solubility in high-throughput screening (HTS) applications where compounds are similarly handled.[18]

}

Kinetic Solubility Determination Workflow.

Thermodynamic Solubility Assay

Thermodynamic (or equilibrium) solubility is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and solid states. This is the gold standard for solubility determination and is crucial for formulation and preclinical development.[15][19]

Methodology: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure saturation.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, pH 7.4 buffer, 0.1 N HCl, various organic solvents) to each vial.

-

Equilibration: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours. This extended time is necessary to ensure equilibrium is reached.[19]

-

Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Alternatively, centrifuge the samples at high speed.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.

-

Quantification: Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as a stability-indicating HPLC-UV method (see Part 3.2). A calibration curve prepared with known concentrations of the compound is required.

-

Calculation: The measured concentration of the saturated solution is the thermodynamic solubility.

Causality: The shake-flask method directly measures the point of saturation under equilibrium conditions, providing a true representation of the compound's solubility. The extended incubation period allows the dissolution and precipitation processes to reach a steady state, which is not achieved in the kinetic assay.[19]

Table 1: Representative Data Summary for Solubility Assessment

| Assay Type | Solvent System | Temperature (°C) | Measured Solubility (µg/mL) |

| Kinetic | PBS, pH 7.4 | 25 | [Experimental Value] |

| Thermodynamic | Water | 25 | [Experimental Value] |

| Thermodynamic | PBS, pH 7.4 | 25 | [Experimental Value] |

| Thermodynamic | 0.1 N HCl (aq) | 25 | [Experimental Value] |

| Thermodynamic | Dichloromethane | 25 | [Experimental Value] |

| Thermodynamic | Ethyl Acetate | 25 | [Experimental Value] |

| Thermodynamic | Acetonitrile | 25 | [Experimental Value] |

Part 3: Chemical Stability Assessment (Forced Degradation)

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[3][13][20][21]

Principles of Forced Degradation

The goal is to subject the compound to stress conditions more severe than those it would encounter during manufacturing or storage to accelerate degradation.[20] The target is typically 5-20% degradation of the active ingredient to ensure that degradation products are formed at concentrations that can be reliably detected and identified.[3]

Anticipated Degradation Pathways:

-

Acid Hydrolysis: The primary expected degradation will be the acid-catalyzed cleavage of the Boc protecting group to yield 3-aminooxetane-3-carboxylic acid.[1][8] Under more forcing conditions (e.g., strong acid, elevated temperature), subsequent ring-opening of the oxetane core is a possibility.[2][6]

-

Base Hydrolysis: The compound is expected to be highly stable. The Boc group is resistant to base, and the oxetane ring is also stable under basic conditions.[1][9] The carboxylate salt will form, but no degradation is anticipated.

-

Oxidation: The molecule lacks obvious sites for oxidation, suggesting it will be relatively stable to oxidative stress.

-

Thermal & Photolytic Stress: Stability under thermal and light stress must be determined experimentally, as degradation is difficult to predict.

Protocol for a Comprehensive Forced Degradation Study

1. Analytical Method Development: Stability-Indicating HPLC-UV

A robust, stability-indicating HPLC method is the cornerstone of any degradation study. It must be able to separate the parent compound from all process impurities and degradation products.[22]

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Detection: UV detector, wavelength selected based on the UV absorbance maximum of the compound (likely ~200-220 nm, as it lacks a strong chromophore).[23]

-

Gradient Elution: A gradient from low to high organic modifier (Mobile Phase B) is typically required to elute the polar parent compound and any potential non-polar degradants.[22]

-

Validation: The method's specificity is confirmed by demonstrating peak purity for the parent compound in stressed samples using a photodiode array (PDA) detector.

2. Execution of Stress Conditions

For each condition, a solution of the compound (e.g., 1 mg/mL) is prepared and analyzed at various time points (e.g., 0, 4, 8, 24, 48 hours). A control sample, protected from the stress condition, is analyzed in parallel.

-

Acid Hydrolysis: Treat with 0.1 N HCl at 60°C.

-

Base Hydrolysis: Treat with 0.1 N NaOH at 60°C.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid compound (e.g., at 80°C) and a solution of the compound in a neutral solvent.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[21]

3. Sample Analysis and Data Interpretation

-

Inject samples from each time point onto the HPLC system.

-

Calculate the percentage of parent compound remaining.

-

Determine the percentage of each degradation product formed (as % of total peak area).

-

Perform mass balance calculations to ensure all major degradants are accounted for.

}

Forced Degradation Study Workflow.

Table 2: Example Data Template for Forced Degradation Study

| Stress Condition | Time (h) | Parent Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) | Mass Balance (%) | Observations |

| 0.1 N HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 | Clear solution |

| 24 | 85.2 | 14.1 (Boc cleavage) | 0.0 | 14.1 | 99.3 | Clear solution | |

| 0.1 N NaOH, 60°C | 24 | 99.8 | 0.0 | 0.0 | 0.2 | 100.0 | No degradation |

| 3% H₂O₂, RT | 24 | 99.5 | 0.0 | 0.0 | 0.5 | 100.0 | No degradation |

| Thermal, 80°C | 24 | 99.9 | 0.0 | 0.0 | 0.1 | 100.0 | No degradation |

| Photolytic | 24 | 99.7 | 0.0 | 0.0 | 0.3 | 100.0 | No degradation |

Conclusion and Implications for Drug Development

This compound is a promising building block that leverages the stability of a 3,3-disubstituted oxetane core. This guide provides the theoretical framework and practical, detailed protocols for rigorously evaluating its solubility and stability.

Based on its structure, the compound is predicted to exhibit excellent stability under basic, oxidative, thermal, and photolytic conditions. The primary liability is the acid-labile Boc group, which is a designed feature for synthetic utility rather than a flaw. The underlying 3-aminooxetane-3-carboxylic acid core is expected to be highly robust. Its solubility profile will be dictated by the carboxylic acid, suggesting low solubility at acidic pH and significantly higher solubility in neutral to basic aqueous media, along with good solubility in polar organic solvents.

By executing the protocols detailed herein, researchers and drug development professionals can generate the high-quality, reliable data necessary to confidently incorporate this valuable building block into their discovery programs, enabling the creation of next-generation therapeutics with optimized physicochemical and pharmacokinetic properties.

References

-

National Center for Biotechnology Information. (n.d.). Oxetanes in Drug Discovery Campaigns. PubMed Central. [Link]

-

ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

PharmaCompass. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. [Link]

-

The Dong Group. (n.d.). Oxetane Presentation. [Link]

-

IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

-

IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

-

JOCPR. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

ResearchGate. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. [Link]

-

Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

-

Food Research. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]

-

National Center for Biotechnology Information. (n.d.). The Significance of Acid/Base Properties in Drug Discovery. PubMed Central. [Link]

-

ACS Omega. (n.d.). Underivatized Amino Acid Chromatographic Separation. [Link]

-

National Center for Biotechnology Information. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. [Link]

-

StabilityStudies.in. (n.d.). Factors Affecting Drug Stability: pH. [Link]

-

ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

-

National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. chemrxiv.org [chemrxiv.org]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 14. biopharminternational.com [biopharminternational.com]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. inventivapharma.com [inventivapharma.com]

- 18. researchgate.net [researchgate.net]

- 19. enamine.net [enamine.net]

- 20. resolvemass.ca [resolvemass.ca]

- 21. ijcrt.org [ijcrt.org]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. pubs.acs.org [pubs.acs.org]

Commercial availability of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid

An In-depth Technical Guide to the Commercial Availability of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Unique Building Block

This compound, commonly referred to as Boc-Aoc(Oxa)-OH, is a non-canonical amino acid that has garnered significant attention in medicinal chemistry and drug discovery. Its structure features a four-membered oxetane ring, which imparts unique conformational constraints and physicochemical properties compared to more conventional cyclic or linear structures.[1][2] The oxetane moiety, being a bioisostere for gem-dimethyl or carbonyl groups, can improve metabolic stability, aqueous solubility, and cell permeability, making it a valuable building block for novel therapeutic agents.[2]

The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for its seamless integration into standard peptide synthesis workflows, providing a stable and readily cleavable handle for controlled chemical transformations.[1] This guide provides a comprehensive overview of the commercial availability, sourcing considerations, and key technical aspects for researchers looking to incorporate this versatile molecule into their development programs.

Key Compound Identifiers:

-

IUPAC Name: this compound

Commercial Sourcing and Supplier Landscape

This compound is commercially available from a range of chemical suppliers, catering to both small-scale research and larger development needs. Availability is generally good, though lead times can vary. The compound is typically supplied as a solid with a purity of 97% or higher.[4]

When procuring this reagent, it is critical to evaluate suppliers based on purity, availability of analytical documentation (Certificate of Analysis), and consistency of supply.

Table 1: Comparison of Commercial Suppliers

| Supplier | Catalog Number (Example) | Purity | Available Quantities |

| Sigma-Aldrich | SY3371476842 (via Synthonix) | 97% | 500 mg, 1 g, 5 g |

| Smolecule | S14589059 | In Stock | Custom |

| CP Lab Safety | - | min 97% | 500 mg[5] |

| BLDpharm | - | - | Custom Inquiry |

| AChemBlock | C-3395 (unprotected version) | 97% | Custom Inquiry |

Note: This table is not exhaustive and represents a snapshot of available suppliers. Pricing and availability are subject to change.

Sourcing Considerations:

-

Purity: For most applications, a purity of ≥97% is recommended.[4][5] Impurities can interfere with subsequent reactions, leading to complex purification challenges.

-

Documentation: Always request a Certificate of Analysis (COA) for each batch. This document provides critical data on purity, identity (confirmed by methods like NMR or MS), and other quality control parameters.

-

Shipping and Storage: The compound is typically shipped at room temperature but should be stored in a refrigerator upon receipt.[4] It is also noted to be moisture-sensitive.[6]

Scientific and Technical Profile

Chemical Properties and Stability

The unique structure of this compound is dominated by the strained four-membered oxetane ring.[1] This ring strain influences the molecule's reactivity, making it susceptible to ring-opening reactions under certain nucleophilic conditions.[1] However, under standard peptide coupling and Boc-deprotection conditions, the oxetane core is generally stable.

It is important to note that some oxetane-carboxylic acids can be prone to isomerization, especially when heated.[7] While this specific compound is generally stable at room temperature, prolonged storage or harsh reaction conditions should be approached with caution.[7]

-

Physical Form: Solid[4]

-

Solubility: Slightly soluble in water, with better solubility in common organic solvents.[6][8]

-

Storage: Refrigerator, keep container tightly closed in a dry, well-ventilated place.[4][6]

General Synthesis and Quality Control

Commercially, the synthesis of this compound typically involves the formation of the oxetane ring, followed by the introduction of the Boc-protected amino group and the carboxylic acid functionality.[1] Quality control is paramount, and reputable suppliers will provide analytical data to confirm the structure and purity of the material. Common analytical techniques used for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Application Workflow: Integration into Solid-Phase Peptide Synthesis (SPPS)

A primary application of this compound is its use as a building block in peptide synthesis. The following is a generalized protocol for its incorporation into a growing peptide chain on a solid support.

Experimental Protocol

-

Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine. Swell the resin in an appropriate solvent like N,N-Dimethylformamide (DMF).

-

Activation of Boc-Aoc(Oxa)-OH:

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) in DMF.

-

Add a coupling agent such as HATU (2-4 eq.) and a base like Diisopropylethylamine (DIPEA) (4-8 eq.).

-

Allow the activation to proceed for 5-10 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the swelled resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling (disappearance of the primary amine).

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents.

-

Boc Deprotection:

-

Treat the resin with a solution of 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 20-30 minutes to remove the Boc protecting group.

-

This reveals a new N-terminal amine on the oxetane moiety, ready for the next coupling step.

-

-

Washing and Neutralization: Wash the resin with DCM, followed by a neutralization step with a solution of 10% DIPEA in DMF.

This cycle can be repeated to extend the peptide chain further.

Workflow Visualization

Caption: Workflow for incorporating Boc-Aoc(Oxa)-OH in SPPS.

Conclusion

This compound is a readily available and highly valuable building block for modern drug discovery. Its unique structural and physicochemical properties offer a strategic advantage in designing novel therapeutics with improved pharmacological profiles. While sourcing this reagent is straightforward, researchers must prioritize supplier qualification based on purity, documentation, and reliability to ensure the integrity and reproducibility of their scientific endeavors. A thorough understanding of its chemical properties, handling requirements, and application workflows is essential for its successful implementation in research and development.

References

- (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid - Smolecule. (URL: )

-

3-Boc-Amino Oxetane-3-Carboxylic Acid at best price in Bengaluru - IndiaMART. (URL: [Link])

-

Boc-8-aoc-oh - 25 G - Tebubio. (URL: [Link])

-

The Secret Of 3-{amino}oxetane-3-carboxylic Acid 2.0 Edition [QjuwCtDe]. (URL: [Link])

-

3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylic acid, min 97%, 500 mg - CP Lab Safety. (URL: [Link])

-

Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (URL: [Link])

-

Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters - ACS Publications. (URL: [Link])

- EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google P

Sources

- 1. Buy (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid [smolecule.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indiamart.com [indiamart.com]

- 4. This compound | 1159736-25-0 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Oxetane-3-carboxylic acid, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

Spectroscopic Characterization of 3-((Tert-butoxycarbonyl)amino)oxetane-3-carboxylic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The unique strained oxetane ring, coupled with the versatile Boc-protected amine and a carboxylic acid moiety, makes this compound a cornerstone for the synthesis of novel therapeutics. Understanding its structural features through spectroscopic analysis is paramount for its effective utilization. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.

Molecular Structure and Key Features

This compound (CAS No: 1159736-25-0, Molecular Formula: C₉H₁₅NO₅) possesses a unique 3,3-disubstituted oxetane core.[1] The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amino functionality, a critical aspect in multi-step organic synthesis.[2] The carboxylic acid provides a handle for further chemical modifications, such as amide bond formation. The inherent ring strain of the oxetane moiety can influence the reactivity and conformation of the molecule.[3]

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR (Proton NMR) Data

The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~5.5-6.0 | br s | 1H | -NH -Boc |

| ~4.8-5.0 | d | 2H | Oxetane -CH₂ -O |

| ~4.6-4.8 | d | 2H | Oxetane -CH₂ -O |

| 1.45 | s | 9H | -C(CH₃ )₃ |

Interpretation of ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (10-12 ppm), characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.

-

Amide Proton (-NH-Boc): A broad singlet is anticipated between 5.5 and 6.0 ppm for the carbamate proton.

-

Oxetane Protons (-CH₂-O): The four protons of the oxetane ring are diastereotopic due to the chiral center at C3. They are expected to appear as two distinct doublets (or more complex patterns depending on the solvent and temperature) in the range of 4.6-5.0 ppm. The geminal and vicinal couplings would lead to this splitting pattern.

-

Tert-butyl Protons (-C(CH₃)₃): A sharp singlet at approximately 1.45 ppm, integrating to nine protons, is the characteristic signal for the tert-butyl group of the Boc protecting group.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~175-178 | C OOH |

| ~155-157 | -NH-C O-O- |

| ~80-82 | -O-C (CH₃)₃ |

| ~78-80 | Oxetane -C H₂-O |

| ~58-60 | C -3 of Oxetane |

| ~28-29 | -C(C H₃)₃ |

Interpretation of ¹³C NMR Spectrum:

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region for the carboxylic acid carbonyl (~175-178 ppm) and the carbamate carbonyl (~155-157 ppm).

-

Quaternary Carbons: The quaternary carbon of the tert-butyl group is expected around 80-82 ppm, and the C3 of the oxetane ring at approximately 58-60 ppm.

-

Oxetane Methylene Carbons: The two equivalent methylene carbons of the oxetane ring should appear around 78-80 ppm.

-

Tert-butyl Methyl Carbons: A single resonance at around 28-29 ppm is characteristic of the three equivalent methyl carbons of the Boc group.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can affect the chemical shifts, particularly for the exchangeable protons.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the full observation of quaternary carbons.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3350 | Medium | N-H stretch (Carbamate) |

| ~2980, 2930, 2870 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1690 | Strong | C=O stretch (Carbamate) |

| ~1520 | Medium | N-H bend (Amide II) |

| ~1250, 1160 | Strong | C-O stretch (Carbamate and Carboxylic acid) |

| ~980 | Medium | C-O-C stretch (Oxetane ring) |

Interpretation of IR Spectrum:

-

O-H Stretch: A very broad absorption band from 3300 to 2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

N-H Stretch: A medium intensity peak around 3350 cm⁻¹ is expected for the N-H stretching of the carbamate.

-

C-H Stretches: Absorptions in the 2980-2870 cm⁻¹ region are due to the C-H stretching vibrations of the tert-butyl and oxetane methylene groups.

-

C=O Stretches: Two strong and distinct carbonyl absorption bands are anticipated. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹, while the carbamate C=O stretch is expected at a slightly lower wavenumber, around 1690 cm⁻¹.

-

N-H Bend: The N-H bending vibration (Amide II band) of the carbamate is expected around 1520 cm⁻¹.

-

C-O Stretches: Strong bands in the 1250-1160 cm⁻¹ region correspond to the C-O stretching vibrations of the carboxylic acid and the carbamate.

-

Oxetane Ring Vibration: A characteristic absorption for the C-O-C stretching of the oxetane ring is expected around 980 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data (ESI+)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

| 218.1023 | [M+H]⁺ (Protonated molecule) |

| 240.0842 | [M+Na]⁺ (Sodium adduct) |

| 162.0761 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 118.0504 | [M+H - C₅H₉NO₂]⁺ (Loss of Boc group) or [M+H - 100] |

| 74.0242 | [C₃H₄NO]⁺ (Fragment from oxetane ring cleavage) |

| 57.0704 | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation of Mass Spectrum:

Under Electrospray Ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ at m/z 218.1023 and the sodium adduct [M+Na]⁺ at m/z 240.0842 are expected to be observed. A characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) to give the corresponding carbamic acid, which can then decarboxylate. Another prominent fragmentation is the loss of the entire Boc group (101 Da), resulting in the protonated 3-aminooxetane-3-carboxylic acid. The tert-butyl cation at m/z 57 is also a very common and often abundant fragment for compounds containing a Boc group.

Caption: Proposed ESI-MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Infusion Analysis:

-

Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

-

LC-MS Analysis:

-

For analysis of complex mixtures or to assess purity, inject the sample onto a liquid chromatography (LC) system coupled to the mass spectrometer.

-

Use a suitable column (e.g., C18) and a gradient elution profile.

-

-

Data Acquisition:

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., m/z 218.1) and inducing fragmentation to obtain a product ion spectrum.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive structural characterization of this compound. The predicted NMR, IR, and MS data are consistent with the assigned structure and highlight the key features of the Boc-protecting group, the carboxylic acid functionality, and the oxetane ring. This information is crucial for confirming the identity and purity of the compound, as well as for monitoring its transformations in synthetic applications. As a Senior Application Scientist, I trust this guide will serve as a valuable resource for researchers in their endeavors to utilize this versatile building block for the advancement of chemical and pharmaceutical sciences.

References

- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847–1859.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

CP Lab Safety. 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylic acid, min 97%, 500 mg. [Link]

- Arote, S. R., & Chaskar, A. C. (2017). Boc-protection of amines: A review. Tetrahedron, 73(34), 5095-5134.

-

ChemMole. The Secret Of 3-{amino}oxetane-3-carboxylic Acid 2.0 Edition. [Link]

Sources

Role of oxetane ring in medicinal chemistry

An In-Depth Technical Guide to the Role of the Oxetane Ring in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to overcome perennial challenges in drug discovery. Among these, the oxetane ring, a four-membered saturated heterocycle, has emerged as a particularly valuable motif. Its unique combination of polarity, metabolic stability, and conformational rigidity allows it to serve as a versatile tool for enhancing aqueous solubility, improving pharmacokinetic profiles, and optimizing ligand-receptor interactions. This guide provides an in-depth exploration of the multifaceted role of oxetanes in drug design, synthesizing technical details with field-proven insights. We will dissect the fundamental physicochemical properties imparted by the oxetane moiety, examine its application as a bioisosteric replacement for less favorable functional groups, and present case studies of its successful implementation in clinical candidates. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and characterization of oxetane-containing compounds, providing researchers with a practical framework for leveraging this powerful chemical tool.

The Rise of the Oxetane: A Strategic Tool in Drug Design

For decades, medicinal chemists have grappled with the challenge of balancing the often-competing demands of potency, selectivity, and drug-like properties. A common failure point in the drug development pipeline is poor physicochemical properties, such as low aqueous solubility and rapid metabolic degradation, which can lead to poor bioavailability and limit therapeutic efficacy. The oxetane ring has gained significant traction as a "magic bullet" of sorts to address these issues.

The "oxetane effect" is not a single phenomenon but rather a collection of beneficial properties that arise from its unique structure:

-

Polarity and Hydrogen Bond Acceptor Strength: The oxygen atom in the oxetane ring is a strong hydrogen bond acceptor, which can significantly improve interactions with water molecules, thereby boosting aqueous solubility. This is a critical advantage, as poor solubility remains a major hurdle for many promising drug candidates.

-

Metabolic Stability: Oxetanes are generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This makes them excellent replacements for more metabolically labile groups, such as gem-dimethyl or ether functionalities, leading to an extended plasma half-life.

-

Low Lipophilicity: Despite its polarity, the oxetane ring has a relatively low impact on a molecule's overall lipophilicity (logP). This allows for the enhancement of solubility without a concomitant increase in lipophilicity, which can be associated with off-target effects and toxicity.

-

Conformational Constraint: The rigid, three-dimensional structure of the oxetane ring can help to lock a molecule into its bioactive conformation, reducing the entropic penalty of binding to its target receptor and potentially increasing potency.

Oxetane as a Bioisostere: A Superior Substitute

A key application of the oxetane ring is as a bioisosteric replacement for other common functional groups. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The oxetane ring has proven to be a particularly effective bioisostere for the gem-dimethyl and carbonyl groups.

The Oxetane vs. Gem-Dimethyl Group

The gem-dimethyl group is often incorporated into drug candidates to provide steric bulk and block metabolic attack. However, it can also significantly increase lipophilicity, which can be detrimental to a drug's overall profile. The oxetane ring can mimic the steric properties of the gem-dimethyl group while simultaneously improving solubility and metabolic stability.

A prime example of this is seen in the development of inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for the treatment of type 2 diabetes. Replacement of a gem-dimethyl group with an oxetane ring in a series of inhibitors led to a dramatic improvement in aqueous solubility and a more favorable pharmacokinetic profile.

The Oxetane vs. Carbonyl Group

The carbonyl group is a common polar feature in many molecules, but it can be susceptible to metabolic reduction. The oxetane ring can serve as a non-reducible polar mimic of a carbonyl group, maintaining polarity while improving metabolic stability.

Data Presentation: Physicochemical Property Comparison

The following table summarizes the typical effects of replacing a gem-dimethyl group with an oxetane ring on key physicochemical properties.

| Property | Parent Compound (with gem-dimethyl) | Oxetane-Containing Analog | Rationale for Change |

| Aqueous Solubility | Low | High | The oxetane oxygen acts as a hydrogen bond acceptor, improving interactions with water. |

| Lipophilicity (clogP) | High | Lower | The polar oxygen atom reduces the overall lipophilicity of the molecule. |

| Metabolic Stability | Moderate to Low | High | The oxetane ring is resistant to CYP450-mediated oxidation. |

| Molecular Weight | X | X + 16 | The replacement adds an oxygen atom and removes two methyl groups, resulting in a net change. |

Visualization: Bioisosteric Replacement Strategy

The following diagram illustrates the concept of using an oxetane ring as a bioisosteric replacement for a gem-dimethyl group to improve drug-like properties.

Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane ring.

Case Study: TTP-8307, a Glucokinase Activator

A compelling example of the successful application of oxetane in drug design is the development of TTP-8307, a glucokinase activator for the treatment of type 2 diabetes. The initial lead compound in this series suffered from poor solubility and rapid metabolism. By systematically exploring modifications to the molecule, researchers at TransTech Pharma discovered that the introduction of an oxetane ring at a key position resulted in a remarkable improvement in the compound's profile.

The oxetane-containing analog, TTP-8307, exhibited:

-

A 100-fold increase in aqueous solubility compared to its gem-dimethyl counterpart.

-

Significantly improved metabolic stability in human liver microsomes.

-

Excellent oral bioavailability in preclinical species.

This case study highlights the transformative impact that a single, well-placed oxetane ring can have on the viability of a drug candidate.

Experimental Protocols

To facilitate the practical application of oxetanes in drug discovery, this section provides detailed, step-by-step methodologies for their synthesis and characterization.

Synthesis of a 3-Substituted Oxetane

The following protocol describes a general procedure for the synthesis of a 3-aminooxetane, a common building block in medicinal chemistry, via the Williamson ether synthesis.

Materials:

-

3-Oxetanol

-

Sodium hydride (60% dispersion in mineral oil)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Appropriate alkyl halide (e.g., benzyl bromide)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 3-oxetanol (1.0 eq) in DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted oxetane.

Visualization: Synthetic Workflow

Caption: Workflow for the synthesis of a 3-substituted oxetane.

Kinetic Solubility Assay

This protocol describes a high-throughput method for determining the kinetic solubility of a compound in a buffered aqueous solution.

Materials:

-

Test compound (10 mM stock in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate

-

Plate shaker

-

Plate reader capable of measuring absorbance or nephelometry

Procedure:

-

Add 198 µL of PBS (pH 7.4) to each well of a 96-well microplate.

-

Add 2 µL of the 10 mM DMSO stock of the test compound to the wells in triplicate. This results in a final concentration of 100 µM with 1% DMSO.

-

Seal the plate and shake at room temperature for 2 hours.

-

Measure the turbidity of each well using a plate reader (e.g., at 620 nm).

-

The kinetic solubility is defined as the concentration at which precipitation is first observed. For a more quantitative assessment, a dilution series can be prepared and the concentration at which the turbidity signal deviates from the baseline can be determined.

Conclusion and Future Outlook

The oxetane ring has firmly established itself as a valuable component of the medicinal chemist's toolkit. Its ability to concurrently address multiple liabilities, including poor solubility and metabolic instability, makes it a highly attractive motif for lead optimization. As our understanding of the subtle interplay between molecular structure and drug-like properties continues to grow, we can expect to see the creative application of oxetanes in an even wider range of therapeutic areas. The development of novel synthetic methodologies to access diverse oxetane-containing building blocks will further accelerate the adoption of this versatile functional group. The "oxetane effect" is a testament to the power of strategic, property-based design in the ongoing quest for safer and more effective medicines.

References

-

Welin, E. R., et al. (2018). The Oxetane Ring in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(15), 6365-6387. [Link]

-

Burkhard, J. A., et al. (2010). Oxetanes as versatile building blocks in medicinal chemistry. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

-

Carreira, E. M., & Fessard, T. C. (2014). The Oxetane Motif in Medicinal Chemistry. Chemistry - A European Journal, 20(24), 7202-7217. [Link]

-

Rogers-Evans, M., et al. (2014). The use of oxetanes in drug discovery. Future Medicinal Chemistry, 6(12), 1395-1411. [Link]

-

Scott, J. S., et al. (2013). The oxetane motif in the optimization of a series of 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(1), 285-289. [Link]

-

Freeman, B. A., et al. (2012). Discovery of TTP-8307, a potent and orally bioavailable glucokinase activator. Journal of Medicinal Chemistry, 55(17), 7581-7594. [Link]

An In-Depth Technical Guide to Boc Protection in Amino Acid Chemistry

For researchers, scientists, and professionals in drug development, the strategic manipulation of protecting groups is a cornerstone of successful organic synthesis, particularly in the realm of peptide chemistry. Among the arsenal of protective groups, the tert-butoxycarbonyl (Boc) group stands as a foundational tool for the temporary masking of amine functionalities. This guide provides an in-depth exploration of the theory, application, and practical nuances of Boc protection, designed to empower chemists with the knowledge to implement this versatile strategy with confidence and precision.

The Chemistry of the Boc Group: A Balance of Stability and Lability

The widespread utility of the Boc protecting group stems from its unique combination of stability under a variety of reaction conditions and its susceptibility to cleavage under specific, controlled acidic environments. This "quasi-orthogonal" nature, particularly in the context of solid-phase peptide synthesis (SPPS), allows for the selective deprotection of the α-amino group of an amino acid without disturbing other acid-labile side-chain protecting groups, such as benzyl ethers and esters.[1][2]

The Boc group is a carbamate that effectively reduces the nucleophilicity of the amine nitrogen, rendering it inert to coupling reagents and other electrophiles.[3] Its stability profile is a key advantage:

-

Base and Nucleophile Stability: N-Boc protected amino acids are exceptionally stable in the presence of strong bases and a wide array of nucleophiles, a critical feature for orthogonal protection strategies.[3][4]

-

Resistance to Catalytic Hydrogenation: Unlike the benzyloxycarbonyl (Cbz) group, the Boc group is stable under the conditions of catalytic hydrogenation, offering a distinct advantage in complex synthetic routes where other protecting groups need to be selectively removed.[3]

Mechanism of Boc Protection

The introduction of the Boc group is most commonly achieved through the reaction of an amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a base.[3][5] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of the amino acid attacks one of the carbonyl carbons of the Boc anhydride.[6] The subsequent collapse of the tetrahedral intermediate expels a tert-butoxycarbonate anion, which then deprotonates the newly formed carbamate, yielding the N-Boc protected amino acid. The unstable tert-butoxycarbamic acid readily decomposes to tert-butanol and carbon dioxide.[6]

Caption: Mechanism of Boc protection of an amine using di-tert-butyl dicarbonate.

Mechanism of Boc Deprotection

The removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][4][7] The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate.[4][7] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[4][7] The carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[4][7] The liberated amine is then protonated by the excess acid in the reaction mixture, typically yielding an amine salt.[7]

Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocols: A Practical Guide

The successful implementation of Boc protection and deprotection hinges on carefully controlled experimental conditions. The following protocols provide a detailed, step-by-step guide for these key transformations.

Protocol for Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate under aqueous alkaline conditions.[3][5]

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane and water (or THF and water).

-

Add a solution of NaOH or NaHCO₃ to adjust the pH to approximately 9-10.

-

To the stirred solution, add (Boc)₂O portion-wise or as a solution in the organic co-solvent.

-

Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Protocol for Boc Deprotection

This protocol outlines the standard procedure for the removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

-

N-Boc protected amino acid or peptide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., anisole, thioanisole, or triisopropylsilane - optional, but recommended)

-

Diethyl ether (cold)

Procedure:

-

Dissolve the N-Boc protected substrate in DCM.

-

If the substrate contains sensitive functional groups prone to alkylation by the tert-butyl cation, add a scavenger (typically 5% v/v).

-

Cool the solution in an ice bath.

-

Add TFA to the solution (typically 25-50% v/v in DCM).

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Add cold diethyl ether to the residue to precipitate the deprotected amine salt.

-

Isolate the product by filtration or centrifugation and wash with cold diethyl ether.

-

Dry the product under vacuum.

Strategic Considerations in Peptide Synthesis

The choice between the two dominant strategies in solid-phase peptide synthesis, Boc/Bzl and Fmoc/tBu, is a critical decision that impacts the overall success of the synthesis.[8][9]

The Boc/Bzl Strategy

This classical approach utilizes the acid-labile Boc group for temporary α-amino protection and more acid-stable benzyl-based groups for side-chain protection.[1][8]

-

Deprotection: The Boc group is removed at each cycle with a moderately strong acid like TFA.[8]

-

Final Cleavage: Side-chain protecting groups and cleavage from the resin are achieved simultaneously using a very strong acid, such as hydrofluoric acid (HF).[1][8]

Advantages:

-